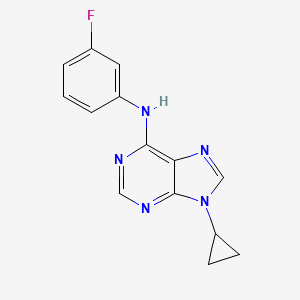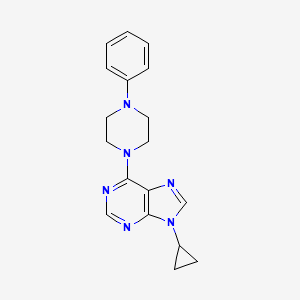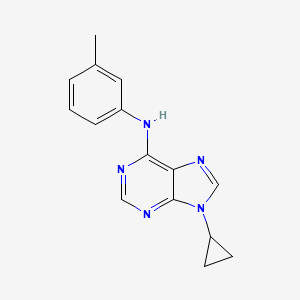
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine, commonly known as CPFP, is a purine derivative that has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders.
Applications De Recherche Scientifique
CPFP has been extensively studied for its potential as a therapeutic agent for a variety of diseases. CPFP has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, CPFP has been investigated for its potential as an inhibitor of enzyme activity and as a potential therapeutic agent for neurological disorders. CPFP has also been studied for its potential as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of CPFP is not fully understood. However, it is believed that CPFP acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. Additionally, CPFP has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPFP has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that CPFP has anti-inflammatory, anti-cancer, and anti-microbial effects. In vivo studies have shown that CPFP has neuroprotective effects and can reduce the symptoms of neurological disorders. Additionally, CPFP has been found to reduce the levels of certain inflammatory markers in the blood, such as C-reactive protein.
Avantages Et Limitations Des Expériences En Laboratoire
CPFP has several advantages and limitations for use in laboratory experiments. The major advantage of CPFP is its relatively low cost and easy availability. Additionally, CPFP is relatively stable and does not require complex synthesis methods. However, CPFP does have some limitations, such as its relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, CPFP can be toxic at high doses and should be used with caution.
Orientations Futures
Given the wide range of biological activities of CPFP, there are numerous potential future directions for research. One potential direction is to investigate the potential of CPFP as a therapeutic agent for neurological disorders. Additionally, research could be conducted to explore the potential of CPFP as a drug-delivery agent, as it has been found to be able to penetrate the blood-brain barrier. Furthermore, research could be conducted to investigate the potential of CPFP as an inhibitor of enzyme activity, as well as its potential as an anti-cancer agent. Finally, research could be conducted to investigate the effects of CPFP on the immune system and its potential as an anti-inflammatory agent.
Méthodes De Synthèse
CPFP can be synthesized by a variety of methods, including the use of cyclopropylboronic acid and a fluorinated phenyl group. The synthesis of CPFP is typically carried out in a two-step process, in which the cyclopropylboronic acid is first reacted with a fluorinated phenyl group to form a boronate ester. This boronate ester is then reacted with a purine base to form CPFP. This two-step process is typically carried out in a solution of dichloromethane or toluene, and the reaction is typically completed within 30 minutes.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(3-fluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKXDLJBABVQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3-fluorophenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)
![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![4-(1H-imidazol-1-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine](/img/structure/B6443188.png)